molecular formula C46H38O2Zr B15342545 Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-

Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-

Cat. No.: B15342545
M. Wt: 714.0 g/mol
InChI Key: XBPZUGPFYBVAFK-UHFFFAOYSA-N
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Description

The zirconium complex, Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- (CAS 178032-94-5), features a zirconium(IV) center coordinated by two distinct chiral ligands :

  • Binaphthalene diolato (BINOL-derived) ligand: A bidentate oxygen-donor ligand with (1R)-chirality, contributing to asymmetric coordination environments.
  • Biphenyl-diylbis(cyclopentadienylidene) ligand: A sterically hindered, π-coordinating ligand system derived from 3,4-dimethylcyclopentadienylidene groups linked via a biphenyl backbone.

Its hydrophobic ligands suggest stability in organic solvents, contrasting with aqueous zirconium oxyclusters commonly observed in simpler complexes .

Properties

Molecular Formula

C46H38O2Zr

Molecular Weight

714.0 g/mol

InChI

InChI=1S/C26H24.C20H14O2.Zr/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H;

InChI Key

XBPZUGPFYBVAFK-UHFFFAOYSA-N

Canonical SMILES

C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this zirconium complex typically involves the reaction of zirconium(IV) tert-butoxide with ®-(+)-3,3’-dibromo-1,1’-bi-2-naphthol. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This zirconium complex undergoes various types of chemical reactions, including:

    Oxidation: The complex can be oxidized using oxidizing agents such as iodine or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where the binaphthalene or biphenyl ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Iodine, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various ligands such as phosphines or amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zirconium oxides, while reduction can yield zirconium hydrides. Substitution reactions result in new zirconium complexes with different ligands.

Scientific Research Applications

This zirconium complex has several scientific research applications:

    Catalysis: It is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biology and Medicine:

    Industry: It is used in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism by which this zirconium complex exerts its effects involves the coordination of the zirconium center with the ligands. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.

Comparison with Similar Compounds

Comparison with Similar Zirconium Complexes

Ligand Types and Coordination Geometry

Compound Name Ligand Types Coordination Geometry Key Applications Stability/Solubility References
Target Compound Chiral BINOLato (O,O') + biphenyl-bis(cyclopentadienylidene) Likely octahedral Asymmetric catalysis (proposed) Stable in organic solvents
Salicylaldiminato Zr Complexes Salicylaldiminate (O,N-donor) Tetrahedral or square planar Ethylene polymerization (UHMWPE production) Requires MAO co-catalyst; organic-phase soluble
Zr(IV) Pyrazolone Complexes Mixed pyrazolone (O-donor) + hydroxycarboxylate (O-donor) Hexa-coordinated Pharmaceutical research (antibacterial) Synthesized in dry THF; moisture-sensitive
Zr-Salan Complexes Diaminobisphenolato (N,O-donor) Octahedral Anticancer agents Water-stable but low solubility
Zirconium Mandelate Mandelate (O,O'-chelating) Monomeric in aqueous solution Aqueous coordination chemistry Stabilized by chelation; hydrolytically resistant
Key Observations:
  • Ligand Chirality: The target compound’s (1R)-configured BINOLato ligand distinguishes it from non-chiral analogs (e.g., salicylaldiminato or pyrazolone complexes), enabling enantioselective reactivity .
  • Coordination Environment: Unlike monomeric zirconium mandelate in aqueous media, the target compound’s hydrophobic ligands prevent hydrolysis, a common issue for Zr(IV) complexes .

Research Findings and Implications

  • Ligand Design: Bulky, chiral ligands (e.g., BINOLato) improve stereochemical control in catalysis, as seen in asymmetric hydrogenation or polymerization .
  • Stability-Solubility Trade-off: Strong chelation (e.g., mandelate, BINOLato) enhances stability but may reduce solubility. Pyrazolone and Salan complexes highlight this balance .
  • Aqueous vs. Organic Media : The target compound’s ligands favor organic-phase applications, contrasting with zirconium mandelate’s aqueous stability .

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